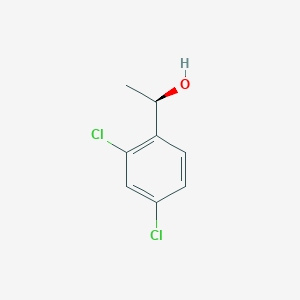

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol

Descripción general

Descripción

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is notable for its two chlorine atoms attached to the benzene ring, which significantly influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol typically involves the reduction of (1R)-1-(2,4-dichlorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure.

Types of Reactions:

Oxidation: this compound can be oxidized to (1R)-1-(2,4-dichlorophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of this compound can lead to the formation of (1R)-1-(2,4-dichlorophenyl)ethane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (1R)-1-(2,4-dichlorophenyl)ethyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: (1R)-1-(2,4-dichlorophenyl)ethanone

Reduction: (1R)-1-(2,4-dichlorophenyl)ethane

Substitution: (1R)-1-(2,4-dichlorophenyl)ethyl chloride

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol has been studied for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its interaction with neurotransmitter systems.

Case Study : Research indicates that compounds similar to this compound can modulate serotonin and norepinephrine pathways, making them candidates for treating mood disorders.

Organic Synthesis

The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in laboratory settings.

| Reaction Type | Description |

|---|---|

| Acetylation | Used as a substrate for synthesizing enantiopure alcohols . |

| Alkylation | Serves as an intermediate in the synthesis of alkylated products. |

Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its properties allow it to function effectively as an active ingredient in pesticides and herbicides.

Industrial Applications

The compound is also relevant in industrial settings where it is used to produce various chemicals and materials. Its stability and reactivity make it suitable for manufacturing processes that require specific chemical characteristics.

Mecanismo De Acción

The mechanism of action of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl group enhances its binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- (1R)-1-(2,4-dichlorophenyl)ethanone

- (1R)-1-(2,4-dichlorophenyl)ethane

- (1R)-1-(2,4-dichlorophenyl)ethyl chloride

Comparison:

(1R)-1-(2,4-dichlorophenyl)ethanone: This compound is the oxidized form of (1R)-1-(2,4-dichlorophenyl)ethan-1-ol and lacks the hydroxyl group, making it less polar.

(1R)-1-(2,4-dichlorophenyl)ethane: This fully reduced form is more hydrophobic and less reactive compared to this compound.

(1R)-1-(2,4-dichlorophenyl)ethyl chloride: This compound, formed by substituting the hydroxyl group with a chloride, is more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its balanced reactivity and polarity, making it a versatile intermediate in various chemical syntheses.

Actividad Biológica

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol, also known as (R)-2-(2,4-dichlorophenyl)ethanol, is a chiral organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C8H8Cl2O

- Molecular Weight : 189.06 g/mol

- Structure : Contains a chiral center at the first carbon atom, with two chlorine atoms on the benzene ring influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of the dichlorophenyl group enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It may bind to receptors influencing neurotransmitter release or other signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chlorinated phenolic compounds. This compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have indicated that this compound exhibits selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.5 |

| HeLa (Cervical Cancer) | 25.0 |

The IC50 values indicate that the compound has potential as an anticancer agent, particularly in breast cancer models.

Comparative Studies

Comparative analyses with related compounds reveal that structural modifications significantly impact biological activity. For instance:

- (1S)-1-(2,4-dichlorophenyl)ethan-1-ol : The enantiomer shows reduced cytotoxicity compared to its (1R) counterpart.

- (1R)-1-(3-chlorophenyl)ethan-1-ol : Exhibits lower antimicrobial activity than this compound.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various chlorinated phenols. The study found that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways and upregulation of p53 protein levels.

Case Study 2: Antimicrobial Efficacy

Research conducted on the efficacy of chlorinated phenolic compounds against antibiotic-resistant strains demonstrated that this compound effectively inhibited growth in MRSA strains at concentrations comparable to conventional antibiotics.

Propiedades

IUPAC Name |

(1R)-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZDYNBHZMQRLS-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415679-40-2 | |

| Record name | 1-(2,4-Dichlorophenyl)ethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415679402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32HZ82S7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.